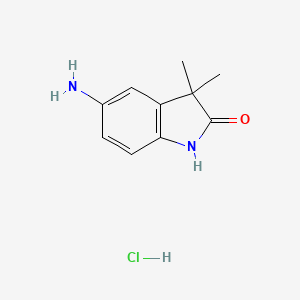

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

説明

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride follows International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing indoline frameworks. The parent compound, 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one, represents the free base form with Chemical Abstracts Service number 31523-05-4. The hydrochloride salt form carries the distinct Chemical Abstracts Service registration number 1401425-29-3, reflecting its status as a separate chemical entity.

The nomenclature breakdown reveals several key structural components that define the molecule's architecture. The "indol-2-one" portion indicates a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with a carbonyl group at the 2-position of the pyrrole moiety. The "3,3-dimethyl" designation specifies the presence of two methyl substituents attached to the carbon at position 3 of the indoline ring system. The "5-amino" component identifies an amino functional group located at position 5 of the benzene portion of the indoline framework.

Alternative systematic names for this compound include 1-Hexyne, 3-amino-3,5-dimethyl-, hydrochloride and 2-Pentylamine, 2-ethynyl-4-methyl-, hydrochloride, though these appear to be erroneous assignments based on database cross-referencing. The correct structural identity corresponds to the indolinone framework rather than alkyne or pentylamine structures.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct compositions for the free base and hydrochloride salt forms of the compound. The free base 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one exhibits the molecular formula C₁₀H₁₂N₂O with a corresponding molecular weight of 176.215 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₁₀H₁₃ClN₂O, reflecting the addition of hydrogen chloride to yield a molecular weight of 212.67 to 212.68 grams per mole.

The structural formula can be represented using Simplified Molecular Input Line Entry System notation as CC1(C)C(=O)Nc2ccc(N)cc21.Cl for the hydrochloride salt. This notation clearly illustrates the bicyclic indolinone core with geminal dimethyl substitution at the 3-position and an amino group at the 5-position. The chloride anion is indicated separately, confirming the ionic nature of the hydrochloride salt.

Elemental composition analysis demonstrates the carbon content constitutes approximately 56.5% of the total molecular mass in the hydrochloride form, while nitrogen atoms contribute roughly 13.2%. The presence of the chloride ion accounts for approximately 16.7% of the total molecular weight, representing a significant portion that affects the compound's physical and chemical properties.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₃ClN₂O |

| Molecular Weight | 176.22 g/mol | 212.68 g/mol |

| Chemical Abstracts Service Number | 31523-05-4 | 1401425-29-3 |

| Carbon Content | 68.16% | 56.47% |

| Nitrogen Content | 15.90% | 13.17% |

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound was not directly available in the search results, related indolinone compounds provide valuable structural insights. Studies of analogous 5-bromo-1,3-dihydro-2H-indol-2-one derivatives demonstrate characteristic crystallographic features that can be extrapolated to understand the structural behavior of the target compound.

Research on 5-amino-5'-bromo-2'-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3'-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate reveals important crystallographic parameters for related indolinone systems. The compound crystallizes in the monoclinic space group P21/c with unit cell dimensions of a = 10.3940(1) Å, b = 26.2421(2) Å, c = 8.9860(1) Å, and β = 108.056(1)°. The calculated density reaches 1.538 Mg m⁻³, providing reference values for similar indolinone structures.

Hirshfeld surface analysis of related compounds indicates that hydrogen bonding interactions dominate the crystal packing arrangements. The carbonyl oxygen and amino nitrogen atoms serve as primary hydrogen bonding sites, forming extensive three-dimensional networks that stabilize the crystal structure. These intermolecular interactions significantly influence the compound's melting point, solubility characteristics, and solid-state stability.

The indolinone ring systems in related structures exhibit planarity deviations, with specific atoms showing displacement from ideal planar geometry. Such structural distortions are common in substituted indolinone derivatives and contribute to the overall molecular conformation and packing efficiency in crystalline states.

Tautomeric Forms and Stereochemical Considerations

Tautomeric equilibria in indolinone systems represent a fundamental aspect of their chemical behavior and structural characterization. Research on related heterocyclic compounds demonstrates that lactam-lactim tautomerization plays a crucial role in determining the predominant structural forms under various conditions. For 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one, the primary tautomeric consideration involves the potential equilibrium between the lactam (keto) and lactim (enol) forms.

Studies utilizing two-dimensional infrared spectroscopy on analogous pyridone and indolinone systems reveal that the lactam tautomer typically predominates in polar solvents, particularly in aqueous solutions. The carbonyl stretch vibration in the lactam form typically appears at frequencies above 1640 cm⁻¹, serving as a diagnostic marker for tautomer identification. Temperature-dependent analysis demonstrates that increasing temperature generally favors the lactim tautomer, though the lactam form remains dominant under most conditions.

The tautomeric preference in indolinone systems is influenced by several factors including solvent polarity, hydrogen bonding capacity, and substituent effects. The presence of the 5-amino group in the target compound potentially affects the tautomeric equilibrium through intramolecular hydrogen bonding interactions and electronic resonance effects. The geminal dimethyl substitution at the 3-position may also influence tautomeric stability by affecting the planarity and electronic distribution within the indolinone framework.

Stereochemical considerations for this compound primarily involve the three-dimensional arrangement around the quaternary carbon center at position 3. The geminal dimethyl groups create a sterically congested environment that restricts conformational flexibility and influences the overall molecular shape. This steric hindrance may affect the compound's binding interactions and reactivity patterns in various chemical and biological contexts.

The amino group at position 5 introduces additional stereochemical complexity through its potential for pyramidal inversion and participation in hydrogen bonding networks. The orientation of the amino group relative to the indolinone plane affects the compound's ability to participate in intermolecular interactions and may influence its solid-state packing arrangements and solution-phase behavior.

特性

IUPAC Name |

5-amino-3,3-dimethyl-1H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13;/h3-5H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQTUAMOCGLCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)NC1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the reaction of 2-indolone with nitric acid in the presence of sulfuric acid to form 5-nitroindolone. This intermediate is then reduced using palladium on carbon (Pd/C) in the presence of hydrogen to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.

Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indole derivatives.

科学的研究の応用

Basic Characteristics

- Molecular Formula : C₁₀H₁₃ClN₂O

- Molecular Weight : 176.21 g/mol

- Chemical Structure : The compound features an indole core, which is significant for its biological activity.

Medicinal Chemistry

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is investigated for its pharmacological properties. Its structural similarity to other bioactive compounds suggests potential therapeutic uses.

Potential Therapeutic Areas :

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research has shown that certain indole derivatives possess antimicrobial activity, indicating a potential role for this compound in developing new antibiotics.

Case Study: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the indole scaffold led to compounds with enhanced activity against breast cancer cells. The study highlighted the importance of the amino group at position 5 for efficacy and selectivity against cancerous cells.

Material Science

The compound's unique structure allows it to be used as a building block in synthesizing more complex materials. Its derivatives are being explored for applications in organic electronics and photonic devices.

Applications in Material Science :

- Organic Light Emitting Diodes (OLEDs) : Research indicates that indole derivatives can serve as electron transport materials in OLEDs.

- Conductive Polymers : The compound's ability to form stable complexes with metals opens avenues for developing conductive polymers.

Biological Research

In biological studies, this compound is utilized as a biochemical probe due to its ability to interact with various biological targets.

Research Applications :

- Enzyme Inhibition Studies : The compound has been used to study the inhibition of specific enzymes involved in metabolic pathways.

- Cell Signaling Pathways : Investigations into how this compound affects signaling pathways can provide insights into cellular mechanisms and disease processes.

作用機序

The mechanism of action of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related indole derivatives:

Table 1: Key Structural Features of Analogs

Key Observations:

- Substituent Effects: The amino group at position 5 in the target compound distinguishes it from chlorinated analogs (e.g., 5-chloro derivatives in ).

- Pharmacological Relevance : Unlike ziprasidone hydrochloride, which contains a bulky benzisothiazolyl-piperazine side chain for dopamine receptor antagonism, the target compound lacks such extensions, limiting its direct therapeutic use .

Table 2: Comparative Physicochemical Data

Key Observations:

- The hydrochloride salt of the target compound improves solubility in polar solvents, a feature critical for formulation in drug delivery systems.

生物活性

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS Number: 31523-05-4) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₀H₁₃ClN₂O, with a molecular weight of 176.21 g/mol. Its structure includes an indole nucleus which is significant in medicinal chemistry due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 176.21 g/mol |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| CAS Number | 31523-05-4 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, influencing multiple biological processes such as:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Antiviral Properties : Some studies suggest that it may inhibit viral replication.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against several cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| Caco-2 | 39.8 | Significant cytotoxicity observed |

| A549 | Not effective | No significant cytotoxicity observed |

The mechanism underlying this activity involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory conditions.

Antiviral Properties

Research indicates that this compound may exhibit antiviral effects by interfering with viral replication mechanisms. Further investigation is required to elucidate the specific pathways involved.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various indole derivatives, including this compound. The study found that this compound exhibited significant anticancer activity against Caco-2 cells with an IC50 value indicating potent cytotoxicity .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. It was shown to inhibit NF-kB signaling pathways in macrophages, leading to decreased levels of TNF-alpha and IL-6 production .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride?

Answer: A two-step approach is commonly employed:

- Step 1 : Alkylation of the indole precursor. For example, bromoethyl intermediates (e.g., 5-(2-bromoethyl)-6-chloro-indol-2-one) can be synthesized via nucleophilic substitution, as demonstrated in the preparation of structurally related compounds like ziprasidone .

- Step 2 : Hydrochloride salt formation. React the free base with HCl in a polar solvent (e.g., ethanol or acetone) under controlled pH, followed by recrystallization for purity .

- Validation : Confirm purity via HPLC (≥98%) and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers analytically characterize this compound and confirm its structural integrity?

Answer: Use a combination of techniques:

- Chromatography : Reverse-phase HPLC with a C18 column (e.g., 0.1% trifluoroacetic acid in acetonitrile/water gradient) to assess purity and detect degradation products .

- Spectroscopy :

- H NMR (DMSO-d6): Identify key protons (e.g., NH at δ 6.8–7.2 ppm, dimethyl groups at δ 1.2–1.5 ppm).

- FT-IR: Confirm carbonyl (C=O) stretch at ~1700 cm and NH/amine vibrations .

- Mass Spectrometry : ESI-MS in positive mode to observe the [M+H] ion and isotopic pattern matching theoretical values .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in neurological models?

Answer:

- Receptor Binding Assays : Screen for affinity at dopamine (D2/D3) and serotonin (5-HT2A) receptors using radioligand competition assays (e.g., H-spiperone for D2, H-ketanserin for 5-HT2A) .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing recombinant receptors to assess agonist/antagonist activity .

- In Silico Docking : Use MOE or AutoDock to model interactions with receptor binding pockets, focusing on the indol-2-one scaffold’s role .

Q. How can stability studies be designed to assess degradation pathways under physiological conditions?

Answer:

- Forced Degradation : Expose the compound to stress conditions:

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 60°C for 24 hrs).

- Oxidative stress (3% HO, room temperature, 6 hrs).

Q. What in vivo models are appropriate for evaluating the pharmacokinetic and pharmacodynamic profiles?

Answer:

- Rodent Models : Administer the compound orally/intravenously to Sprague-Dawley rats. Collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis of , , and AUC .

- Behavioral Assays : Test locomotor activity (open-field test) or cognitive function (Morris water maze) to correlate plasma levels with efficacy .

Q. How should researchers resolve contradictions between in vitro and in vivo data for this compound?

Answer:

- Metabolite Profiling : Identify active metabolites via liver microsome incubations. For example, cytochrome P450-mediated oxidation may generate bioactive derivatives .

- Plasma Protein Binding : Measure binding affinity (e.g., equilibrium dialysis) to adjust free drug concentrations in vitro–in vivo extrapolation (IVIVE) .

- Dose-Response Reassessment : Replicate in vitro assays using physiologically relevant concentrations (based on pharmacokinetic data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。